1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Ethoxypyridine Moiety: The ethoxypyridine group is introduced via nucleophilic substitution reactions.
Industrial production methods often involve optimizing these steps to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxypyridine moiety, where nucleophiles replace the ethoxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .
Comparison with Similar Compounds
1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: Known for its use in medicinal chemistry.
1-(1-Acetyl-piperidin-4-yl)-ethanone: Another piperidine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific ethoxypyridine moiety, which imparts unique chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-[2-(6-ethoxypyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14-8-7-12(10-15-14)13-6-4-5-9-16(13)11(2)17/h7-8,10,13H,3-6,9H2,1-2H3 |
InChI Key |
RULLKNQGEFDAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
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